8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fused ring system incorporating cyclopenta, thieno, triazolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- 5-Ethyl-3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- stands out due to its unique fused ring system and the presence of the pyrazinyl groupIts ability to interact with multiple molecular targets makes it a versatile compound for scientific research and industrial applications .
properties
Molecular Formula |
C14H10N6S |
---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
4-pyrazin-2-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C14H10N6S/c1-2-8-10(3-1)21-14-11(8)13-18-12(19-20(13)7-17-14)9-6-15-4-5-16-9/h4-7H,1-3H2 |
InChI Key |
DCVSUQVCGMRBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NC=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.